ethyl 2-({(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)benzoate
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Overview
Description
ETHYL 2-[(2E)-3-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2-CYANOPROP-2-ENAMIDO]BENZOATE is a complex organic compound that features a furan ring substituted with a chlorophenyl group, a cyano group, and an enamido group attached to a benzoate ester
Preparation Methods
The synthesis of ETHYL 2-[(2E)-3-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2-CYANOPROP-2-ENAMIDO]BENZOATE typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorophenylfuran and ethyl benzoate.
Formation of Intermediate: The 4-chlorophenylfuran is reacted with a cyanoacrylate derivative under basic conditions to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the furan ring.
Esterification: The final step involves esterification of the benzoic acid derivative with ethanol to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
ETHYL 2-[(2E)-3-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2-CYANOPROP-2-ENAMIDO]BENZOATE can undergo various chemical reactions:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The cyano group can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
ETHYL 2-[(2E)-3-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2-CYANOPROP-2-ENAMIDO]BENZOATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of furan derivatives with biological systems, particularly in the context of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of ETHYL 2-[(2E)-3-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2-CYANOPROP-2-ENAMIDO]BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s furan ring and cyano group are key to its binding affinity and specificity. It may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with specific binding sites, thereby affecting cellular signaling pathways.
Comparison with Similar Compounds
ETHYL 2-[(2E)-3-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2-CYANOPROP-2-ENAMIDO]BENZOATE can be compared with similar compounds such as:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound also features a chlorophenyl group and is known for its antiviral activity.
Indole Derivatives: Compounds like indole-3-acetic acid share similar biological activities and structural features.
The uniqueness of ETHYL 2-[(2E)-3-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2-CYANOPROP-2-ENAMIDO]BENZOATE lies in its combination of a furan ring with a cyano and enamido group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H17ClN2O4 |
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Molecular Weight |
420.8 g/mol |
IUPAC Name |
ethyl 2-[[(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C23H17ClN2O4/c1-2-29-23(28)19-5-3-4-6-20(19)26-22(27)16(14-25)13-18-11-12-21(30-18)15-7-9-17(24)10-8-15/h3-13H,2H2,1H3,(H,26,27)/b16-13+ |
InChI Key |
CNWNWGIOFJBOFB-DTQAZKPQSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)/C#N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C#N |
Origin of Product |
United States |
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